molecular formula C10H11ClO B13716727 1-chloro-2-[(Z)-2-ethoxyethenyl]benzene

1-chloro-2-[(Z)-2-ethoxyethenyl]benzene

Cat. No.: B13716727
M. Wt: 182.64 g/mol
InChI Key: XYIKNWXBTFTORN-FPLPWBNLSA-N
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Description

1-chloro-2-[(Z)-2-ethoxyethenyl]benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chlorine atom and an ethoxyethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-2-[(Z)-2-ethoxyethenyl]benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is treated with an alkyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . Another method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of 1-chloro-2-[(Z)-2-ethoxyethenyl]benzene involves its interaction with various molecular targets. . The ethoxyethenyl group can participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-chloro-2-[(Z)-2-ethoxyethenyl]benzene is unique due to its specific substitution pattern and the presence of the ethoxyethenyl group This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

1-chloro-2-[(Z)-2-ethoxyethenyl]benzene

InChI

InChI=1S/C10H11ClO/c1-2-12-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3/b8-7-

InChI Key

XYIKNWXBTFTORN-FPLPWBNLSA-N

Isomeric SMILES

CCO/C=C\C1=CC=CC=C1Cl

Canonical SMILES

CCOC=CC1=CC=CC=C1Cl

Origin of Product

United States

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